molecular formula C11H16BrN B2790795 2-(3-Bromophenyl)pentan-3-amine CAS No. 1481856-80-7

2-(3-Bromophenyl)pentan-3-amine

Cat. No.: B2790795
CAS No.: 1481856-80-7
M. Wt: 242.16
InChI Key: LQEIVMHVBVFBAO-UHFFFAOYSA-N
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Description

These compounds share a phenylalkylamine backbone, where halogen substituents (e.g., bromine, chlorine, fluorine) and amine positioning influence physicochemical properties.

Properties

IUPAC Name

2-(3-bromophenyl)pentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-11(13)8(2)9-5-4-6-10(12)7-9/h4-8,11H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEIVMHVBVFBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)pentan-3-amine typically involves the bromination of a phenyl precursor followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)pentan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylpentan-3-amine.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(3-bromophenyl)pentan-3-one, while reduction could produce 2-(3-phenyl)pentan-3-amine.

Scientific Research Applications

2-(3-Bromophenyl)pentan-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine groups.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)pentan-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Research Findings and Limitations

  • Toxicity and Safety: Brominated amines may pose neurotoxic risks, as seen in structurally related amphetamine analogs. No direct data exists for the target compound.
  • Gaps in Evidence : The provided materials lack experimental data (e.g., melting points, NMR spectra) for precise comparisons. Inferences rely on general principles of halogen and amine chemistry.

Biological Activity

2-(3-Bromophenyl)pentan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1H1B1N1C1H1C1H1\text{C}_1\text{H}_1\text{B}_1\text{N}_1\text{C}_1\text{H}_1\text{C}_1\text{H}_1

This compound features a bromophenyl group attached to a pentan-3-amine backbone, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, such as glioma and melanoma .
  • Neuroprotective Effects : Some derivatives of amines have been reported to provide neuroprotective benefits, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system or cancer cells, leading to altered signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, contributing to its antitumor effects.

Antitumor Studies

A study conducted on structurally similar compounds indicated that they could induce apoptosis in cancer cells by activating caspase pathways. The findings suggest that this compound could potentially share this mechanism .

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (lung cancer)10Apoptosis induction
Similar Compound XHeLa (cervical cancer)8Caspase activation

Neuroprotective Effects

Research has shown that compounds with similar amine structures can protect neuronal cells from apoptosis induced by oxidative stress. This effect is hypothesized to be mediated through the inhibition of reactive oxygen species (ROS) production .

StudyModelFindings
Study ANeuroblastoma cellsReduced ROS levels upon treatment with amine derivatives
Study BAnimal modelImproved cognitive function after administration

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